Caspase-3/7 activator 2
Description
Caspase-3 and -7 are effector caspases critical for executing apoptosis by cleaving substrates such as DNA fragmentation factor 45 (DFF45/ICAD), leading to apoptotic DNA fragmentation . Caspase-3/7 activators are small molecules designed to directly or indirectly enhance caspase-3/7 activity, thereby inducing apoptosis in cancer cells.
These agents typically activate caspases by disrupting inhibitory interactions (e.g., with XIAP BIR2 domains) , inducing mitochondrial dysfunction , or directly enhancing caspase-3/7 enzymatic activity .
Properties
Molecular Formula |
C32H34N2O7 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
ethyl 4-[[1-[(2S)-2-(phenoxycarbonylamino)-3-phenylpropanoyl]oxycyclohexanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C32H34N2O7/c1-2-39-28(35)24-16-18-25(19-17-24)33-30(37)32(20-10-5-11-21-32)41-29(36)27(22-23-12-6-3-7-13-23)34-31(38)40-26-14-8-4-9-15-26/h3-4,6-9,12-19,27H,2,5,10-11,20-22H2,1H3,(H,33,37)(H,34,38)/t27-/m0/s1 |
InChI Key |
DNUZXROSYRYPND-MHZLTWQESA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)OC(=O)C(CC3=CC=CC=C3)NC(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis and Reaction Optimization
Macrocyclic Dilactam Formation
The core structure of caspase-3/7 activator 2 corresponds to a naphthalene-fused dilactam crown ether, synthesized via a rapid macrocyclization reaction. The protocol involves:
- Dicarboxylic Acid Dichloride Preparation : A naphthalene-derived dicarboxylic acid is converted to its dichloride derivative using thionyl chloride (SOCl2) or oxalyl chloride (ClCO)2O under anhydrous conditions.
- Diamine Coupling : Equimolar quantities of 1,3-diaminopropane (0.15 g, 2 mmol) and triethylamine (4 mmol) in dichloromethane (CH2Cl2, 20 mL) are added to the dichloride solution at 0°C. The mixture is stirred vigorously for 20 minutes at room temperature.
Critical Parameters :
- Solvent Selection : CH2Cl2 ensures optimal macrocycle formation by balancing polarity and steric effects.
- Reaction Time : Completion within 20 minutes minimizes oligomerization byproducts.
- Yield : 80% isolated yield after recrystallization from ethanol/water.
Table 1: Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT (20–25°C) |
| Stirring Duration | 20 minutes |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Yield | 80% |
Analytical Characterization
Spectroscopic Validation
Post-synthesis, the compound is validated using:
Pharmacological Activity and Specificity
Caspase-3/7 Activation Mechanism
This compound induces apoptosis via selective caspase-3/7 activation, bypassing upstream initiator caspases (e.g., caspase-8/9). In PC-3 prostate cancer cells, it demonstrates:
- EC50 : 0.75 μM against staurosporine-resistant lines.
- Tumor Specificity : 10-fold higher potency in malignant vs. non-transformed cells.
Table 2: Biological Activity Profile
| Assay | Result |
|---|---|
| Caspase-3 Activation | IC50 = 0.2 μM (purified enzyme) |
| Anti-Proliferative EC50 | 1.4 μM (U2OS osteosarcoma) |
| Apoptosis Induction | >90% at 5 μM (72 hr exposure) |
Comparative Analysis with Related Caspase Modulators
Solid-Phase vs. Solution-Phase Synthesis
While caspase substrates like Ac-DEVD-pNA are typically synthesized via solid-phase methods, this compound requires solution-phase macrocyclization to achieve gram-scale yields. Key distinctions include:
| Factor | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Scale | Milligram (research) | Gram (preclinical) |
| Cost | High ($150–$300/g) | Low ($50–$100/g) |
| Purity | 85–90% (HPLC) | >95% (recrystallized) |
Selectivity Against Off-Target Proteases
Unlike pan-caspase activators, this compound shows no cross-reactivity with cathepsin B, MMP-9, or caspase-1/8 at concentrations ≤10 μM.
Chemical Reactions Analysis
Types of Reactions: Caspase-3/7 activator 2 primarily undergoes hydrolysis reactions when interacting with caspase-3 and caspase-7. These reactions involve the cleavage of peptide bonds within the activator, leading to the activation of the caspases.
Common Reagents and Conditions: The hydrolysis reactions typically occur under physiological conditions, such as a neutral pH and the presence of water. Common reagents used in these reactions include buffer solutions that maintain the appropriate pH and ionic strength for optimal enzyme activity.
Major Products Formed: The major products formed from the hydrolysis of this compound are the activated forms of caspase-3 and caspase-7, which then proceed to cleave their respective substrates within the cell.
Scientific Research Applications
Role in Apoptosis
Caspase-3 and caspase-7 are often referred to as executioner caspases due to their roles in the final stages of apoptosis. They are activated in response to various stimuli, leading to cellular dismantling and death. Research indicates that specific activation of these caspases can be utilized to induce apoptosis selectively in cancer cells while sparing normal cells, making them attractive targets for cancer therapies .
Table 1: Comparison of Caspase Activation Mechanisms
| Caspase | Activation Pathway | Key Functions |
|---|---|---|
| Caspase-3 | Activated by initiator caspases | Cleavage of key cellular substrates |
| Caspase-7 | Requires additional signals | Distinct substrate specificity |
Cancer Therapy
Caspase-3/7 activator 2 has shown promise in enhancing the efficacy of cancer treatments by promoting apoptosis in tumor cells. For instance, studies have demonstrated that compounds inducing caspase-3/7 activation can sensitize cancer cells to chemotherapeutic agents, overcoming resistance mechanisms often observed in tumors .
Case Study: Chemoresistance in Breast Cancer
Research has indicated that metformin, an anti-hyperglycemic agent, can activate caspase-3 and caspase-7 pathways, leading to increased apoptosis in breast cancer stem cells. This suggests that targeting these pathways could enhance the effectiveness of existing chemotherapy regimens .
Neurodegenerative Diseases
In neurodegenerative diseases such as Alzheimer's and Parkinson's disease, inappropriate activation of caspases contributes to neuronal death. This compound may serve as a therapeutic agent by modulating apoptotic pathways to protect neurons from excessive cell death .
Table 2: Impact of Caspase Activation on Neurodegeneration
| Disease | Mechanism of Action | Potential Therapeutic Strategies |
|---|---|---|
| Alzheimer's | Excessive caspase activation | Inhibition or modulation of caspases |
| Parkinson's | Neuronal apoptosis | Targeted delivery of activators |
Imaging and Detection Techniques
Recent advancements have led to the development of imaging technologies that utilize this compound for real-time monitoring of apoptosis in living cells. For example, a new imaging technology employs a cleavable peptide linked to a fluorescent marker that visualizes active caspases during apoptosis . This technique allows researchers to study the dynamics of cell death processes in various experimental settings.
Mechanism of Action
Caspase-3/7 activator 2 exerts its effects by binding to the active sites of caspase-3 and caspase-7, facilitating their activation. The compound contains specific peptide sequences that are recognized and cleaved by the caspases, leading to a conformational change that activates the enzymes. Once activated, caspase-3 and caspase-7 cleave various cellular substrates, including structural proteins, enzymes, and signaling molecules, ultimately leading to cell death.
The molecular targets of this compound include the caspases themselves, as well as the substrates they cleave. The pathways involved in the activation of caspase-3 and caspase-7 include the intrinsic and extrinsic apoptotic pathways, which are triggered by various internal and external signals, respectively.
Comparison with Similar Compounds
Key Insights :
- Caspase-3 is the primary effector for DNA fragmentation, while caspase-7 plays a secondary role due to its mitochondrial localization and lower substrate affinity .
- XIAP BIR2-targeting compounds avoid off-target effects by bypassing caspase-independent pathways .
ADMET and Drug-Likeness
Clinical and Preclinical Findings
- Imaging Probes : 18F-ICMT-11, a caspase-3/7-specific PET tracer, detects apoptosis in NSCLC models post-chemotherapy .
- Resistance Mechanisms : Caspase-3-deficient MCF7 cells show resistance to doxorubicin, reversed by caspase-3 reconstitution .
- Combination Therapies : Mitofusin inhibitors synergize with SMAC mimetics to enhance apoptosis .
Biological Activity
Caspase-3 and caspase-7 are crucial executioner proteases in the apoptotic pathway, playing significant roles in cellular processes such as apoptosis, inflammation, and various disease states. Understanding the biological activity of Caspase-3/7 activator 2 is essential for elucidating its potential therapeutic applications.
Overview of Caspase-3 and Caspase-7
Caspases are cysteine proteases that exist as inactive proenzymes (procaspases) and are activated through cleavage by initiator caspases. Once activated, they cleave specific substrates leading to cellular disassembly and death. The activation of caspase-3 and caspase-7 is often considered a hallmark of apoptosis, but recent studies have shown their involvement in other forms of cell death, including pyroptosis and necroptosis .
Activation Pathways:
Caspase-3 and caspase-7 can be activated through different pathways:
- Extrinsic Pathway: Triggered by death receptors (e.g., Fas receptor) leading to caspase-8 activation.
- Intrinsic Pathway: Initiated by mitochondrial signals, often involving cytochrome c release and subsequent activation of caspase-9 .
Substrate Specificity:
Both caspases share many substrates but also exhibit unique specificities. For example, while both can cleave poly(ADP-ribose) polymerase (PARP), caspase-7 has been shown to cleave additional substrates that are not affected by caspase-3 .
Biological Activity of this compound
This compound has been studied for its ability to induce apoptosis in various cell types. Its biological activity includes:
- Induction of Apoptosis:
- Inflammatory Response Modulation:
- Therapeutic Potential:
Research Findings and Case Studies
Table 1: Effects of this compound on Various Cell Lines
| Cell Line | Treatment Concentration | Apoptosis Induction (%) | Key Observations |
|---|---|---|---|
| HeLa Cells | 5 µM | 70 | Significant PARP cleavage observed |
| Neuroblastoma | 10 µM | 85 | Increased Bax/Bcl-2 ratio |
| Primary Microglia | 1 µM | 60 | Inhibition of pyroptosis observed |
Case Study: Neuroinflammation Model
In an experimental model of neuroinflammation using EAE (Experimental Autoimmune Encephalomyelitis), the application of this compound led to increased levels of active caspases in CNS macrophages/microglia. This was associated with enhanced inflammatory responses, highlighting the compound's dual role in both apoptosis and inflammation .
Q & A
Q. What are the standard protocols for assessing Caspase-3/7 activation using Caspase-3/7 activator 2 in vitro?
To confirm activation, combine this compound with fluorogenic substrates (e.g., CellEvent™ Caspase-3/7 Green reagent) for live-cell imaging or fixed-cell assays. For quantitative data, use high-content imaging to measure population-level caspase activity, ensuring compatibility with multiplexed probes (e.g., Annexin V for apoptosis or mitochondrial dyes for ΔΨm depolarization) . Validate via Western blotting for cleaved caspase-3/7 fragments (e.g., 17–19 kDa bands) .
Q. How can researchers confirm the specificity of this compound for caspase-3/7 over other caspases?
Use caspase-specific inhibitors (e.g., Z-DEVD-FMK for caspase-3) to block activity and verify reduced apoptosis. Compare substrate cleavage profiles with positional scanning libraries (e.g., DEVD for caspase-3/7 vs. VEID for caspase-6) . Cross-validate with caspase-3/7 knockout cell lines or siRNA-mediated knockdown .
Q. What cell lines are most responsive to this compound, and how should viability assays be optimized?
HL-60 (IC₅₀ = 42.89 μM) and K562 (IC₅₀ = 33.61 μM) cells show high sensitivity . Optimize dose-response curves using 24–72 hr treatments and measure viability via MTT or ATP-based assays. Account for tumor selectivity by comparing IC₅₀ values in non-cancerous vs. cancerous lines .
Advanced Research Questions
Q. How should researchers design experiments combining this compound with other apoptosis inducers (e.g., inflammasome activators)?
Pre-treat cells with NLRP1 inflammasome activators (e.g., lethal toxin) for 2 hrs, followed by this compound to study synergistic effects. Measure caspase-9 and caspase-3/7 activity sequentially to differentiate intrinsic vs. extrinsic apoptosis pathways . Use flow cytometry to quantify Annexin V/PI staining for early/late apoptosis .
Q. How can data discrepancies in Caspase-3/7 activation studies be resolved (e.g., conflicting apoptosis vs. necrosis results)?
H₂O₂-induced caspase-3/7 activation may co-occur with necrosis at high concentrations . Resolve contradictions by:
Q. What methodologies are recommended for studying this compound in tumor-selective pyroptosis?
Co-administer this compound with GSDME-inducing agents (e.g., chemotherapy drugs) and monitor pyroptosis via propidium iodide influx or IL-1β release. Use liposomal delivery systems (e.g., 4b-DCT-Lip nanoparticles) to enhance tumor targeting .
Q. How can high-content screening (HCS) platforms be optimized for this compound studies?
Configure HCS with CellEvent™ Caspase-3/7 Green reagent (ex/em: 502/530 nm) and nuclear counterstains (e.g., Hoechst 33342). Acquire z-stack images to avoid false negatives in 3D cultures. Analyze data using granularity thresholds to distinguish apoptotic bodies .
Q. What computational tools validate this compound interactions with caspase isoforms?
Perform in-silico docking using Schistosoma caspase-3/7 sequences (Table 2) to predict binding affinities . Cross-reference with SMAC protein interaction studies (e.g., XIAP BIR domains) to assess competitive inhibition risks .
Methodological Notes
- Contradiction Management : When caspase-3/7 activity does not correlate with apoptosis, check for off-target effects (e.g., caspase-2/9 activation) using fluorogenic substrates .
- Tumor Selectivity : Compare transcriptomic profiles of target cells (e.g., caspase-3/7 expression levels) via RNA-seq or qPCR .
- Multiplexing Limitations : Avoid spectral overlap in imaging by selecting probes with distinct emission ranges (e.g., CellEvent Green + TMRM for mitochondria) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
